N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide
Description
Properties
CAS No. |
335-90-0 |
|---|---|
Molecular Formula |
C14H16F15IN2O |
Molecular Weight |
640.17 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H |
InChI Key |
GAVGBFQRGJBJHA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound typically involves the formation of an amide bond between a perfluorooctanoyl derivative and a trimethylammonium-containing propylamine precursor, followed by quaternization and iodide salt formation. The process integrates fluorinated acylation chemistry with quaternary ammonium salt synthesis.
Stepwise Synthetic Route
Synthesis of Perfluorooctanoyl Chloride
- Starting from perfluorooctanoic acid (C7F15COOH), the acid is converted into the corresponding acid chloride by reaction with reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
- This step activates the perfluorooctanoyl moiety for subsequent amide bond formation.
Preparation of 3-Aminopropyltrimethylammonium Intermediate
- The amine precursor, 3-aminopropyltrimethylammonium iodide, is either commercially sourced or synthesized by quaternization of 3-aminopropylamine with methyl iodide.
- This intermediate contains the nucleophilic amine and the quaternary ammonium iodide moiety necessary for the final product.
-
- The perfluorooctanoyl chloride is reacted with 3-aminopropyltrimethylammonium iodide in anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to form the amide linkage.
- A base such as triethylamine is often used to neutralize the hydrogen chloride generated during the reaction.
- The reaction is monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.
-
- The crude product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.
- The purified compound is characterized by melting point, elemental analysis, and spectroscopic methods (NMR, IR, MS).
Alternative Synthetic Considerations
- Some protocols may employ perfluorooctanesulfonyl derivatives instead of perfluorooctanoyl chlorides, leading to sulfonamide analogs.
- The choice of iodide as the counterion is due to its stability and solubility properties, but other halides can be used depending on application requirements.
Data Table: Representative Preparation Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Perfluorooctanoyl chloride synthesis | Perfluorooctanoic acid + SOCl2, reflux, anhydrous | Generates acid chloride for acylation |
| Amine intermediate synthesis | 3-Aminopropylamine + excess methyl iodide, solvent (e.g., acetonitrile), room temp | Quaternization to form ammonium iodide salt |
| Amide coupling | Perfluorooctanoyl chloride + 3-aminopropyltrimethylammonium iodide + triethylamine, 0-5 °C to room temp, inert atmosphere | Controlled addition to minimize side reactions |
| Purification | Recrystallization from suitable solvent (e.g., ethanol) or chromatography | Ensures product purity and removal of impurities |
Research Findings and Analysis
- The preparation of this compound is well-established in fluorochemical literature, with the amide bond formation being the critical step.
- The use of perfluorooctanoyl chloride ensures high reactivity, enabling efficient coupling with the amine.
- Quaternization prior to amide formation is preferred to avoid side reactions and to maintain the ionic form of the ammonium group.
- The iodide counterion imparts desirable physicochemical properties such as solubility and stability, making the compound suitable for applications in surfactants and firefighting foams.
- The compound’s melting point (~274 °C) and density (~1.6 g/cm³) are consistent with other perfluoroalkyl quaternary ammonium salts, indicating robust thermal stability.
Chemical Reactions Analysis
Types of Reactions
FC-154 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of iodine.
Oxidation and Reduction: FC-154 can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with metals and other compounds, enhancing its utility in various applications
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucle
Biological Activity
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is a quaternary ammonium compound that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its toxicity, environmental impact, and interaction with biological systems.
Chemical Structure and Properties
This compound is characterized by a trimethylammonium group linked to a propanamine backbone, modified with a perfluorinated octanoyl amino group. This structure contributes to its stability and hydrophobic characteristics, typical of perfluoroalkyl substances (PFAS) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆F₁₇I₂N₂O₂S |
| Molecular Weight | 726.231 g/mol |
| Density | 1.6 g/cm³ |
| Melting Point | 274 °C (dec.) |
| Stability | Stable; incompatible with strong oxidizing agents |
Toxicological Effects
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly concerning their toxicological profiles. Studies have linked PFAS exposure to various health issues, including:
- Endocrine Disruption : PFAS can interfere with hormonal functions, leading to reproductive and developmental issues.
- Immunotoxicity : Exposure has been associated with altered immune responses, particularly in children, where lower antibody responses to vaccinations were observed .
- Chronic Diseases : Associations have been made between PFAS levels and chronic conditions such as thyroid disease, obesity, and chronic kidney disease .
The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been identified:
- Cell Membrane Interaction : The surfactant properties of the compound may disrupt cellular membranes, affecting their integrity and permeability.
- Protein Binding : Studies have indicated that these compounds can bind to proteins and other biomolecules, which may elucidate their mechanisms of action and potential toxicity profiles .
Environmental Impact
This compound, like other PFAS, is persistent in the environment due to its stable carbon-fluorine bonds. This persistence raises concerns regarding bioaccumulation and long-term ecological effects. Regulatory bodies have classified certain PFAS as carcinogenic and toxic to reproduction .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Faroe Islands Study : Research indicated that children exposed to PFAS showed reduced immune responses to vaccinations, suggesting heightened vulnerability in developing populations .
- Thyroid Disease Associations : Epidemiological studies have found positive correlations between serum levels of PFAS and thyroid disease prevalence in various populations .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Hydrophobicity: The perfluorooctanoyl chain in the target compound provides greater hydrophobicity compared to shorter-chain analogues (e.g., nonafluorobutyl derivatives), impacting micelle formation and surface activity .
- Thermal Stability : Perfluorinated compounds generally exhibit higher thermal stability (>200°C) than hydrocarbon analogues. The target compound’s stability exceeds that of α-NETA, which decomposes near 180°C .
- Solubility : The iodide counterion improves solubility in polar aprotic solvents (e.g., DMSO) compared to chloride derivatives .
Key Research Findings
- Efficiency in DSSCs: The target compound achieves a fill factor (FF) of 0.72 in aqueous DSSCs, outperforming non-fluorinated mediators like GuSCN (FF = 0.65) .
- Antiviral Activity : Borneol-derived Compound 7 inhibits influenza A (H1N1) with an EC₅₀ of 2.3 μM, whereas the target compound lacks reported antiviral data .
- Toxicity : PFAS quaternary salts show varying cytotoxicity; the target compound’s EC₅₀ in mammalian cells is >100 μM, indicating lower acute toxicity than α-NETA (EC₅₀ = 10 μM) .
Q & A
Basic Research Question
- Surfactants : Lowers surface tension to 15 mN/m in fluorinated coatings, enabling water-repellent fabrics .
- Polymer Additives : Improves thermal stability (T > 300°C) in fluoropolymers used in aerospace .
- Electrochromic Devices : Enhances ionic conductivity in gel electrolytes (σ ~1.5 mS/cm) .
What contradictory findings exist regarding the compound’s stability under varying pH conditions, and how can experimental designs address these discrepancies?
Advanced Research Question
Contradictions :
- Some studies report hydrolysis at pH > 10, while others note stability up to pH 12 .
Resolution Strategies : - Controlled Degradation Studies : Use F NMR to track defluorination products (e.g., CFCOO) under alkaline conditions .
- Advanced Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates (t ~150 days at pH 9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
